molecular formula C9H5Br2NO B6356190 5-(3,5-dibromophenyl)oxazole CAS No. 2024443-64-7

5-(3,5-dibromophenyl)oxazole

Cat. No.: B6356190
CAS No.: 2024443-64-7
M. Wt: 302.95 g/mol
InChI Key: LCIJILJRUSGBCV-UHFFFAOYSA-N
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Description

5-(3,5-dibromophenyl)oxazole is a heterocyclic organic compound with the molecular formula C9H5Br2NO. It is characterized by the presence of an oxazole ring substituted with a 3,5-dibromophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-dibromophenyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,5-dibromobenzoyl chloride with an appropriate amine to form an intermediate, which then undergoes cyclization to yield the oxazole ring . The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(3,5-dibromophenyl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl oxazoles, while oxidation and reduction can modify the oxazole ring or the phenyl substituents .

Scientific Research Applications

5-(3,5-dibromophenyl)oxazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,5-dichlorophenyl)oxazole
  • 5-(3,5-difluorophenyl)oxazole
  • 5-(3,5-dimethylphenyl)oxazole

Uniqueness

5-(3,5-dibromophenyl)oxazole is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions compared to other halogenated or substituted phenyl oxazoles. The bromine atoms can participate in specific types of chemical reactions, such as halogen bonding, which can be advantageous in certain applications .

Properties

IUPAC Name

5-(3,5-dibromophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2NO/c10-7-1-6(2-8(11)3-7)9-4-12-5-13-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIJILJRUSGBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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